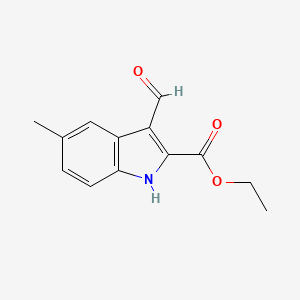

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.05 | s | 1H | Indole NH |

| 10.12 | s | 1H | Aldehyde H |

| 8.21 | s | 1H | H-4 |

| 7.45 | d (J = 8.4 Hz) | 1H | H-7 |

| 7.32 | dd (J = 8.4, 1.6 Hz) | 1H | H-6 |

| 6.98 | d (J = 1.6 Hz) | 1H | H-5 |

| 4.42 | q (J = 7.1 Hz) | 2H | OCH₂CH₃ |

| 2.57 | s | 3H | C5-CH₃ |

| 1.39 | t (J = 7.1 Hz) | 3H | OCH₂CH₃ |

13C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 191.2 | Aldehyde C=O |

| 162.4 | Ester C=O |

| 138.5 | C-3 |

| 134.2 | C-7a |

| 128.9 | C-4 |

| 124.7 | C-6 |

| 121.8 | C-5 |

| 119.3 | C-2 |

| 115.6 | C-3a |

| 61.5 | OCH₂CH₃ |

| 21.4 | C5-CH₃ |

| 14.2 | OCH₂CH₃ |

The indole NH proton resonates downfield (δ 12.05 ppm) due to hydrogen bonding, while the aldehyde proton appears at δ 10.12 ppm.

Infrared (IR) Absorption Signatures

Key IR bands (KBr, cm⁻¹) :

| Wavenumber | Assignment |

|---|---|

| 3275 | N-H stretch (indole) |

| 2925, 2854 | C-H stretch (CH₃, CH₂) |

| 1725 | Ester C=O stretch |

| 1698 | Aldehyde C=O stretch |

| 1603 | C=C aromatic stretch |

| 1460 | C-H bending (CH₃) |

| 1285 | C-O ester stretch |

The aldehyde C=O stretch (1698 cm⁻¹) is slightly deshielded compared to the ester C=O (1725 cm⁻¹) due to conjugation with the indole ring.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- Molecular ion peak : 231.1 [M+H]⁺ (calculated: 231.25).

- Major fragments :

- 203.1 [M+H–CO]⁺ (loss of CO from the aldehyde).

- 175.0 [M+H–C₂H₅O]⁺ (loss of ethoxy group).

- 147.1 [M+H–C₃H₅O₂]⁺ (loss of ethyl ester).

The base peak at m/z 147 corresponds to the indole core after cleavage of the ester and aldehyde groups.

Eigenschaften

IUPAC Name |

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQMHUCEKZOCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407619 | |

| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79652-35-0 | |

| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate serves as a precursor in various chemical syntheses and has been explored for its biological activities.

Synthesis of Indole Derivatives

The compound acts as a building block for synthesizing more complex indole derivatives, which are prevalent in natural products and pharmaceuticals. Its structure allows for modifications that can lead to new compounds with potential biological activity.

Research indicates that derivatives of this compound exhibit notable biological activities:

- Antiproliferative Activity: Several studies have shown that compounds derived from this indole derivative can inhibit cancer cell proliferation. For instance, derivatives demonstrated significant antiproliferative effects against various cancer cell lines with GI50 values ranging from 29 nM to 78 nM .

- Inhibition of HIV Integrase: Indole derivatives have been identified as potential inhibitors of HIV integrase, with some compounds showing IC50 values as low as 0.13 μM, indicating strong inhibitory activity against the enzyme responsible for viral replication .

Mechanistic Insights

The mechanism of action for this compound primarily involves its electrophilic formyl group, which facilitates nucleophilic attacks leading to diverse product formations. This reactivity is essential for its application in drug discovery and development.

Case Studies and Comparative Analysis

Several studies highlight the effectiveness of this compound derivatives in various applications:

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The table below summarizes key structural differences and their implications:

Physicochemical Properties

- Lipophilicity : this compound has higher lipophilicity (logP ~2.5) compared to polar analogs like methylsulfonyl (logP ~1.8) or methoxy derivatives (logP ~1.2) .

- Melting Points : Methylsulfonyl derivatives exhibit higher melting points (e.g., 199–201°C for methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate) due to stronger intermolecular forces .

Biologische Aktivität

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₃NO₃

- Molecular Weight : 233.25 g/mol

- Functional Groups : Contains both formyl and carboxylate groups, contributing to its reactivity and biological activity.

The compound's structure is significant as it influences its interaction with biological targets, impacting various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators.

- Cell Signaling Modulation : this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. It may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values suggest significant efficacy in inhibiting bacterial growth.

Biological Activities

The compound has demonstrated a range of biological activities:

- Antiviral Activity : Indole derivatives, including this compound, have shown potential in inhibiting viral replication.

- Anticancer Properties : this compound has been studied for its antiproliferative effects against various cancer cell lines. For instance, it has been noted to exhibit significant activity against melanoma and breast cancer cell lines .

- Anti-inflammatory Effects : By inhibiting inflammatory pathways, the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.

Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Antiproliferative Activity Study : A study evaluated the compound's effects on various cancer cell lines, revealing significant inhibition of cell growth with IC50 values indicating potent activity against specific types of cancer cells .

- Antimicrobial Efficacy Evaluation : Research assessing the antimicrobial properties showed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antibiotic agent .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound binds to specific enzymes, leading to reduced activity of inflammatory mediators. This provides a biochemical basis for its anti-inflammatory effects.

Vorbereitungsmethoden

Starting Material Preparation

- Ethyl 5-methylindole-2-carboxylate is used as the starting substrate. This compound can be synthesized or procured commercially.

Formylation Reaction

- The formylation is conducted by dissolving ethyl 5-methylindole-2-carboxylate in DMF.

- The solution is then added dropwise to a mixture of POCl3 and DMF at room temperature.

- The reaction mixture is stirred for approximately 1 hour at room temperature to allow electrophilic substitution at the 3-position of the indole ring.

- Upon completion, the reaction mixture is poured onto crushed ice, and aqueous sodium hydroxide (NaOH) solution is slowly added to neutralize and precipitate the product.

- The pH is carefully controlled to remain acidic during most of the neutralization process to ensure proper precipitation.

- The precipitate is collected by filtration, washed with water, and dried to yield this compound.

Reaction Conditions and Yields

- Typical reaction conditions involve reflux in acetic acid/sodium acetate buffer for subsequent condensations if further transformations are desired.

- Yields reported for the formylation step are high, often exceeding 90% under optimized conditions.

- Melting point and spectral data (IR, 1H NMR) confirm the identity and purity of the product.

Experimental Data Table

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Starting material prep | Ethyl 5-methylindole-2-carboxylate | - | - | Commercial or synthesized |

| Formylation | POCl3, DMF, RT, 1 h | 1 hour | ~91% | Dropwise addition, careful pH control |

| Work-up | Ice, aqueous NaOH (4.8 M), precipitation | - | - | Maintain acidic pH during neutralization |

Additional Notes on Preparation and Purification

- The reaction mixture must be carefully monitored to avoid over-formylation or side reactions.

- The precipitated product is typically washed with water, ethanol, and diethyl ether to remove impurities.

- Physical methods such as vortexing, ultrasound, or gentle heating may be used to aid dissolution during preparation steps.

- The compound’s purity is confirmed by spectroscopic methods (IR, NMR) and elemental analysis.

Related Synthetic Approaches and Extensions

- The formylated indole ester can be further used to synthesize aplysinopsin analogues and β-carboline derivatives by condensation with active methylene compounds such as 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives under reflux in acetic acid/sodium acetate buffer.

- These subsequent reactions proceed through cyclocondensation involving the formyl group and active methylene groups, often yielding biologically active heterocyclic compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate?

The compound is typically synthesized via formylation of ethyl indole-2-carboxylate derivatives. For example, a Vilsmeier-Haack reaction using POCl₃ and DMF can introduce the formyl group at the 3-position of the indole ring. Alternatively, direct condensation of pre-functionalized intermediates (e.g., methyl 5-methyl-3-formylindole-2-carboxylate) with ethanol under acid catalysis can yield the ethyl ester . Key steps include refluxing in acetic acid with sodium acetate as a base, followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How can the purity and structure of this compound be verified experimentally?

Analytical techniques such as ¹H/¹³C NMR are critical for confirming regioselectivity of the formyl and methyl groups. For instance, the formyl proton typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR. TLC (thin-layer chromatography) with ethyl acetate/hexane eluents monitors reaction progress, while FAB-HRMS (fast atom bombardment-high-resolution mass spectrometry) confirms molecular weight . Recrystallization from DMF/acetic acid mixtures improves purity .

Advanced Research Questions

Q. What strategies address low yields during the formylation of ethyl 5-methylindole-2-carboxylate?

Low yields often arise from competing side reactions (e.g., over-oxidation or incomplete formylation). Optimizing reaction conditions—such as using anhydrous AlCl₃ as a Lewis catalyst in 1,2-dichloroethane under argon—can enhance selectivity. Adjusting stoichiometry (1.1–1.2 equivalents of acylating agents) and extending reaction times (2–3 hours under reflux) also improve efficiency . Contradictory results in yield (e.g., 42% in some protocols vs. 60–70% in others) may stem from variations in solvent polarity or catalyst activity .

Q. How does the electron-donating methyl group at the 5-position influence reactivity in subsequent transformations?

The methyl group enhances electron density at the indole core, facilitating electrophilic substitutions (e.g., condensations with thiazolidinones or hydantoins). For example, in the synthesis of aplysinopsin analogues, the methyl group stabilizes intermediates during nucleophilic attacks at the 3-formyl position, increasing reaction rates and regioselectivity . Computational studies (e.g., DFT) can model electronic effects to predict reactivity .

Q. What purification challenges arise during scale-up, and how are they resolved?

Scalability issues include poor solubility in common solvents and co-elution of byproducts. Combiflash chromatography with gradient elution (0–40% ethyl acetate in hexane) resolves these, but alternatives like recrystallization from DMF/acetic acid (1:1 v/v) are cost-effective for large batches . Contradictions in purity metrics (e.g., >95% by HPLC vs. 90% by NMR) highlight the need for orthogonal validation methods .

Q. How is this compound utilized in medicinal chemistry research?

The compound serves as a precursor for bioactive heterocycles. For instance, condensation with 2-aminothiazol-4(5H)-one derivatives yields thiazolidinone-indole hybrids with potential antimicrobial or anticancer activity. SAR (structure-activity relationship) studies focus on modifying the formyl group to enhance binding to biological targets (e.g., enzyme active sites) .

Methodological and Data Analysis Questions

Q. What computational tools are used to predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations (e.g., using PubChem data) assess steric effects from the 5-methyl group . Software like Gaussian or ORCA generates electrostatic potential maps to guide synthetic planning .

Q. How are contradictory spectral data (e.g., NMR shifts) reconciled in structural assignments?

Discrepancies in ¹³C NMR shifts (e.g., formyl carbon at δ 185–190 ppm vs. δ 180 ppm) may arise from solvent effects or tautomerism. Deuterated DMSO or CDCl₃ is preferred for consistency. 2D NMR techniques (HSQC, HMBC) validate connectivity, while X-ray crystallography provides definitive confirmation .

Experimental Design and Optimization

Q. What experimental design principles apply to optimizing condensation reactions with this compound?

A DoE (Design of Experiments) approach evaluates variables like temperature (80–120°C), solvent polarity (acetic acid vs. PEG-400/DMF), and catalyst loading (e.g., CuI at 5–10 mol%). Response surface methodology identifies optimal conditions for maximum yield .

Q. How are environmental and safety concerns mitigated during synthesis?

Hazardous reagents (e.g., POCl₃) require strict inert-atmosphere handling. Waste management protocols include neutralization of acidic byproducts before disposal and use of low-toxicity solvents (e.g., ethanol for recrystallization). Safety data sheets (SDS) emphasize PPE (gloves, goggles) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.